(E)-5-(-But-1-en-1-yl)benzene-1,3-diol
Overview
Description
(E)-5-(-But-1-en-1-yl)benzene-1,3-diol , also known as 1,3-dihydroxy-5-(but-1-en-1-yl)benzene , is an organic compound with the following structural formula:
Synthesis Analysis
The synthesis of this compound involves the reaction of a substituted phenol (benzene-1,3-diol) with a butenyl group. Specific synthetic pathways and conditions may vary, but the goal is to introduce the butenyl side chain at the appropriate position on the benzene ring.
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring with two hydroxyl groups (OH) at positions 1 and 3, and an E -configured butenyl group (C=C-C=C) attached to position 5. The double bond in the butenyl group is in the E configuration, indicating that the substituents are on opposite sides of the double bond.
Chemical Reactions Analysis
(E)-5-(-But-1-en-1-yl)benzene-1,3-diol may participate in various chemical reactions, including:
- Hydroxylation : The hydroxyl groups can undergo reactions such as esterification, etherification, or oxidation.
- Substitution Reactions : The butenyl group can be modified through substitution reactions (e.g., halogenation, alkylation).
- Ring-Closing Reactions : The benzene ring can participate in cyclization reactions to form heterocyclic compounds.
Physical And Chemical Properties Analysis
- Melting Point : The melting point of this compound is an important physical property.
- Solubility : Investigate its solubility in different solvents (e.g., water, organic solvents).
- Stability : Assess its stability under various conditions (e.g., temperature, light, pH).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile, including acute and chronic effects.
- Handling Precautions : Follow safety guidelines when handling this compound.
- Environmental Impact : Consider its impact on the environment.
Future Directions
Research avenues for (E)-5-(-But-1-en-1-yl)benzene-1,3-diol include:
- Biological Activity : Investigate potential pharmacological applications.
- Synthetic Modifications : Explore derivatization to enhance properties.
- Structural Elucidation : Further characterize its stereochemistry and conformation.
properties
IUPAC Name |
5-[(E)-but-1-enyl]benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-3-4-8-5-9(11)7-10(12)6-8/h3-7,11-12H,2H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYWULDSICODMC-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(-But-1-en-1-yl)benzene-1,3-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.